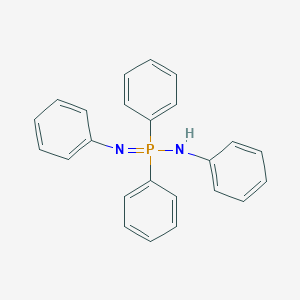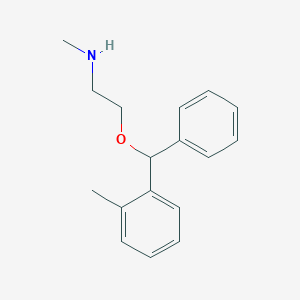
N,N',P,P-tetraphenylphosphinimidic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N',P,P-tetraphenylphosphinimidic amide (TPPI) is a chemical compound that has gained significant attention in recent years due to its unique properties. TPPI is a phosphorus-based compound that has been widely used in various fields of scientific research, including organic synthesis, catalysis, and medicinal chemistry.
Applications De Recherche Scientifique
1. Amide Bond N-C Activation
The activation of amides through N-C bond cleavage is significant in organic synthesis. Li and Szostak (2019) discuss ground-state destabilization of amide bonds, enabling the formation of tetrahedral intermediates directly from amides. This method facilitates the creation of C-C, C-N, C-O, and C-S bonds, offering a more efficient alternative to acyl-metals (Li & Szostak, 2019).
2. Tautomerism in N-acylphosphoramidic Esters
Kabachnik et al. (1962) explored the tautomerism of halogen-substituted N-acylphosphorimidic esters. They concluded that these derivatives have an amide form, important in understanding the tautomeric equilibria in related compounds (Kabachnik et al., 1962).
3. Nickel-Mediated C-N Activation of Amides
Gao, Ji, and Hong (2017) discuss the nickel-mediated C-N activation of amides, enabling the generation of acyl-nickel intermediates. This approach leads to various transformations, highlighting the synthetic applications of amide C-N bond activation (Gao, Ji, & Hong, 2017).
4. Synthesis of Mixed-Amide Phosphinates
Pourayoubi et al. (2013) synthesized mixed-amide phosphinates, contributing to the understanding of the synthesis strategies and structural properties of such compounds. This research is relevant to the development of new materials and compounds in chemistry (Pourayoubi et al., 2013).
5. N-Acylation Reactions
Taylor and Bull (2014) highlight the importance of N-acylation reactions in forming amide bonds. Their work underscores the advances in catalytic approaches to amide bonds and the strategies employed in the kinetic resolution of racemic amines (Taylor & Bull, 2014).
6. Medicinal Chemistry Applications
Mucha, Kafarski, and Berlicki (2011) discuss the remarkable potential of α-aminophosphonate/phosphinate motifs in medicinal chemistry. This research reveals the broad spectrum of applications of these compounds in various fields, including their enzyme inhibition properties (Mucha, Kafarski, & Berlicki, 2011).
Propriétés
Numéro CAS |
17985-98-7 |
|---|---|
Nom du produit |
N,N',P,P-tetraphenylphosphinimidic amide |
Formule moléculaire |
C24H21N2P |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |
Clé InChI |
WRDXCFNVTFJMDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
Diphenyl(anilino)(phenylimino)phosphorane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)






![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)


